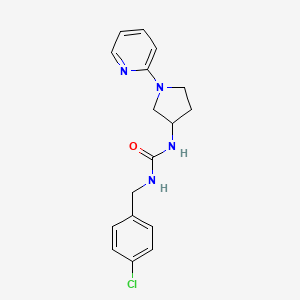
1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridine ring, a benzyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, which are common structures in many biologically active compounds . The chlorobenzyl group would add steric bulk and could influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyrrolidine nitrogen could potentially participate in acid-base reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic pyridine and benzyl groups could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Urea Derivatives and Biosensors
Urea derivatives, like 1-(4-Chlorobenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, have significant roles in scientific research, particularly in the development of biosensors. The unique hydrogen bonding capabilities of urea make it an important functional group in small molecules for drug-target interactions, thus playing a crucial role in drug design. Research has shown the importance of urea in medicinal chemistry and its use as a structural motif, indicating its potential for broadening the bioactivity spectrum of lead molecules (Jagtap et al., 2017). Furthermore, urea derivatives have been highlighted for their role in sensing parameters based on materials used for enzyme immobilization in biosensors, reflecting their utility in detecting and quantifying urea concentration in various fields (Botewad et al., 2021).
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, an integral part of the chemical structure , has been widely utilized by medicinal chemists due to its versatility and structural significance. The five-membered pyrrolidine ring is a saturated scaffold that enables efficient exploration of the pharmacophore space. The compound's non-planarity and contribution to the stereochemistry of the molecule are pivotal in drug discovery. Medicinal research has underscored the importance of pyrrolidine and its derivatives, including pyrrolizines and prolinol, for their target selectivity and potential in treating human diseases. The review has emphasized the significance of stereoisomers and spatial orientation of substituents in the pyrrolidine ring for varying biological profiles of drug candidates, highlighting the diversity of biological activities associated with pyrrolidine-containing compounds (Li Petri et al., 2021).
Urea in Energy Supply
Besides its applications in biosensors and drug design, urea has also been considered a potential hydrogen carrier for fuel cells, offering a sustainable and long-term energy supply. The stability, non-toxicity, and widespread availability of urea make it an advantageous option for this purpose. The ability to rapidly implement urea as a hydrogen carrier, owing to its established manufacturing infrastructure and increasing production volume, positions it as a promising solution for future sustainable hydrogen supply (Rollinson et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential biological activities. It could also be interesting to explore its interactions with various biological targets and to assess its potential as a lead compound in drug discovery .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-14-6-4-13(5-7-14)11-20-17(23)21-15-8-10-22(12-15)16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEZOTDNLPBDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

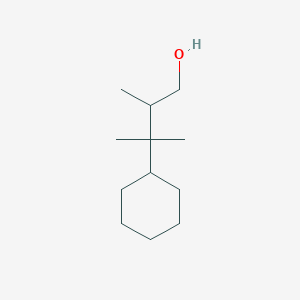
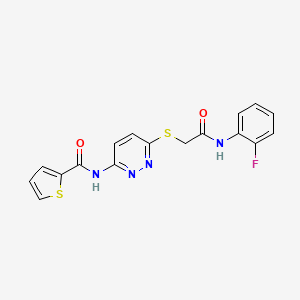
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
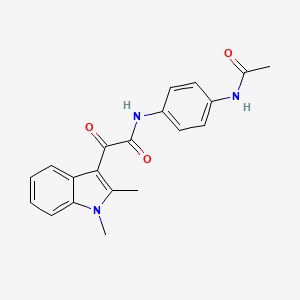
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)
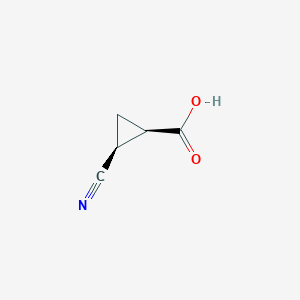


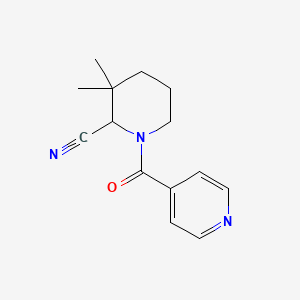
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
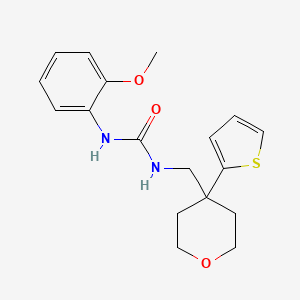
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
